Cas no 440330-40-5 (N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide)

N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide is a benzotriazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzotriazinone core linked to a benzamide moiety, which may contribute to its biological activity, particularly in targeting enzymes or receptors. The compound's rigid aromatic framework and amide functionality enhance its stability and binding affinity, making it a candidate for drug discovery efforts. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. This compound is of interest for researchers exploring novel inhibitors or modulators in therapeutic areas such as oncology or inflammation.
N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide structure
440330-40-5 structure
Product Name:N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide
CAS No:440330-40-5
MF:C22H18N4O2
MW:370.403924465179
CID:6185129
PubChem ID:4384310
Update Time:2025-06-10

N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide
    • N-benzyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
    • 440330-40-5
    • N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
    • F0916-6750
    • N-benzyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
    • SR-01000565161
    • Oprea1_192998
    • SR-01000565161-1
    • AKOS025281410
    • Inchi: 1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27)
    • InChI Key: IWYDXBPEMFLKMC-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=NN1CC1C=CC(C(NCC2C=CC=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 370.14297583g/mol
  • Monoisotopic Mass: 370.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 74.1Ų

N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide Pricemore >>

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N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide Related Literature

Additional information on N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide

Introduction to N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide and Its Significance in Modern Chemical Biology

N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 440330-40-5, has garnered significant attention in the field of chemical biology due to its structural features and the promising applications it holds. The molecular framework of this compound encompasses multiple functional groups, including benzamide and benzotriazine derivatives, which are known for their diverse pharmacological properties.

The benzamide moiety in N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide plays a crucial role in determining its interactions with biological targets. Benzamides are widely recognized for their ability to modulate various enzymatic and receptor activities, making them valuable scaffolds in drug discovery. In particular, the presence of the 4-oxo-3,4-dihydro-1,2,3-benzotriazine ring system introduces additional layers of complexity and reactivity. This heterocyclic component is known to exhibit significant biological activity across multiple therapeutic areas.

Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in developing novel therapeutic strategies. The structural features of N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide make it a promising candidate for further investigation. Researchers have been exploring its potential in various biological assays, aiming to uncover new mechanisms of action and therapeutic applications.

One of the most intriguing aspects of this compound is its potential role in modulating inflammatory pathways. The benzotriazine moiety has been shown to interact with specific enzymes and receptors involved in inflammation, suggesting that N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide could serve as a lead compound for developing anti-inflammatory agents. This hypothesis is supported by preliminary studies that indicate significant inhibitory effects on key inflammatory markers.

In addition to its anti-inflammatory potential, N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide has also shown promise in other therapeutic areas. For instance, its ability to interact with specific protein targets has led researchers to investigate its potential as an antimicrobial agent. The compound's unique structural features may enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microorganisms.

The synthesis and characterization of N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylbenzamide have been subjects of extensive research. Advanced synthetic methodologies have been employed to ensure high yield and purity of the compound. Techniques such as multi-step organic synthesis and purification methods like column chromatography have been instrumental in obtaining the desired product. These efforts have not only improved the accessibility of the compound but also paved the way for further structural optimization.

The pharmacokinetic properties of N-benzyl-4-(4-oxo-3,4-dihydro-1,2,3-benthon]-3-yl]methylbemide]] are also areas of active investigation. Understanding how the compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for assessing its therapeutic potential and safety profile. Preliminary pharmacokinetic studies have provided valuable insights into these processes,which are essential for designing effective dosing regimens and minimizing potential side effects.

The role of computational chemistry in studying N-ben4(4-oxo-n]-mide]] is another exciting frontier. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at the atomic level. These simulations provide critical information for designing experiments and optimizing drug candidates before they enter clinical trials.

In conclusion,N-bentrong>n]-trog>mide]] represents a significant advancement in chemical biology with its complex structure and diverse biological activities。Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential across various diseases。The continued investigation of this compound holds promise for contributing to the development of novel treatments that could improve human health outcomes。

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